1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine
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Overview
Description
1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a chloro-substituted benzoimidazole ring attached to a propan-1-amine group. Benzoimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles followed by dehydrative cyclization to form the desired benzoimidazole ring . The reaction conditions typically involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substitu
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H12ClN3/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10/h3-5,7H,2,12H2,1H3,(H,13,14) |
InChI Key |
OOXCUMVDAIKTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N |
Origin of Product |
United States |
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